An In-depth Technical Guide to 2-(3,5-Dimethylisoxazol-4-yl)ethanol: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 2-(3,5-Dimethylisoxazol-4-yl)ethanol: Properties, Synthesis, and Applications in Drug Discovery
Foreword: The Emergence of Substituted Isoxazoles in Modern Medicinal Chemistry
The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in contemporary drug discovery.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a "privileged scaffold" in medicinal chemistry. Molecules incorporating this motif exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][4][5] This guide focuses on a specific, yet highly significant, derivative: 2-(3,5-Dimethylisoxazol-4-yl)ethanol. This compound serves not only as a versatile building block for more complex molecules but also as a key pharmacophore in its own right, particularly in the burgeoning field of epigenetic modulation. Herein, we provide a comprehensive technical overview intended for researchers, scientists, and drug development professionals, detailing its chemical properties, plausible synthetic routes, and its emerging role in the development of novel therapeutics.
Core Physicochemical and Structural Characteristics
Understanding the fundamental properties of 2-(3,5-Dimethylisoxazol-4-yl)ethanol is critical for its application in synthesis and biological screening. The molecule consists of a 3,5-disubstituted isoxazole ring with an ethanol group at the 4-position. This structure imparts a balance of hydrophilicity (from the hydroxyl group) and moderate lipophilicity, influencing its solubility and pharmacokinetic profile.
| Property | Value | Source(s) |
| IUPAC Name | 2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanol | [6] |
| CAS Number | 83467-34-9 | [6] |
| Molecular Formula | C₇H₁₁NO₂ | [6] |
| Molecular Weight | 141.17 g/mol | [6] |
| Physical State | Liquid | [6] |
| Canonical SMILES | CC1=NOC(C)=C1CCO | [6] |
| InChI Key | QVSACOUKYXVIGR-UHFFFAOYSA-N | [6] |
| Purity | Typically ≥95.0% | [6] |
Synthesis and Reactivity: A Strategic Approach
A logical synthetic pathway would begin with the synthesis of ethyl 2-(3,5-dimethylisoxazol-4-yl)acetate, which can then be reduced to the target primary alcohol.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 2-(3,5-Dimethylisoxazol-4-yl)ethanol.
Detailed Experimental Protocol (Hypothetical)
Step 3: Reduction of Ethyl 2-(3,5-dimethylisoxazol-4-yl)acetate
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Reaction Setup: To a solution of ethyl 2-(3,5-dimethylisoxazol-4-yl)acetate (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq) portion-wise. The use of a strong reducing agent like LiAlH₄ is often necessary for the complete reduction of esters to primary alcohols. A similar, milder reagent like sodium borohydride (NaBH₄) might also be effective, often requiring a co-solvent like methanol.[7]
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Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting ester.
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Quenching: Carefully quench the reaction at 0 °C by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup). This procedure is crucial for safely neutralizing the excess reducing agent and precipitating aluminum salts for easy filtration.
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Extraction and Purification: Filter the resulting slurry and extract the filtrate with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the final 2-(3,5-Dimethylisoxazol-4-yl)ethanol.
Applications in Drug Discovery: A Novel Acetyl-Lysine Mimic
The 3,5-dimethylisoxazole moiety has been identified as a novel and effective bioisostere for acetyl-lysine.[7] This discovery has profound implications, positioning derivatives like 2-(3,5-Dimethylisoxazol-4-yl)ethanol as key players in the field of epigenetics, specifically as inhibitors of bromodomains.
Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins, acting as "readers" of the epigenetic code.[7] The Bromodomain and Extra-Terminal (BET) family of proteins (including BRD2, BRD3, BRD4, and BRDT) are particularly important targets in oncology and inflammation.[8] By mimicking acetyl-lysine, 3,5-dimethylisoxazole-containing compounds can competitively inhibit the binding of BET bromodomains to chromatin, thereby modulating gene transcription.
Mechanism of Action: BET Inhibition
Caption: Mechanism of BET inhibition by an acetyl-lysine mimetic isoxazole.
Compounds based on the 3,5-dimethylisoxazole scaffold have shown potent inhibitory activity against BET family proteins, particularly BRD4.[7][8] This inhibition leads to the downregulation of key oncogenes like c-Myc, cell cycle arrest, and apoptosis in various cancer cell lines, making this class of compounds highly promising for cancer therapy.[8] The ethanol substituent on the 4-position of the isoxazole ring can serve as a handle for further derivatization to optimize potency, selectivity, and pharmacokinetic properties.
Analytical Methodologies and Quality Control
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of 2-(3,5-Dimethylisoxazol-4-yl)ethanol. A combination of spectroscopic techniques is typically employed.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. Key expected signals would include: two singlets for the two non-equivalent methyl groups on the isoxazole ring, a triplet for the methylene group adjacent to the hydroxyl, another triplet for the methylene group attached to the isoxazole ring, and a broad singlet for the hydroxyl proton (which may exchange with D₂O).
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¹³C NMR: The carbon NMR would confirm the presence of seven distinct carbon atoms, including signals for the two methyl groups, two methylene carbons, and the three carbons of the isoxazole ring.
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Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands. A strong, broad peak in the range of 3200-3600 cm⁻¹ would be indicative of the O-H stretching of the alcohol group. C-H stretching vibrations would appear around 2850-3000 cm⁻¹, and C-O stretching would be observed in the 1050-1150 cm⁻¹ region.
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Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at m/z = 141.17. Fragmentation patterns could provide further structural information.
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be followed when handling 2-(3,5-Dimethylisoxazol-4-yl)ethanol.
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Hazard Identification: The compound is classified as an irritant.[6]
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
-
-
Handling:
-
Work in a well-ventilated area or a chemical fume hood.[9]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10][11]
-
Avoid breathing vapors or mist.[12]
-
Keep away from sources of ignition, as it is a liquid alcohol and may be flammable.[9][10]
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-
Storage:
Conclusion and Future Outlook
2-(3,5-Dimethylisoxazol-4-yl)ethanol is more than just a chemical intermediate; it is a strategically important molecule with direct relevance to modern therapeutic challenges. Its core 3,5-dimethylisoxazole structure serves as a potent acetyl-lysine mimetic, opening new avenues for the development of epigenetic modulators targeting bromodomains. The synthetic accessibility of this compound, combined with its favorable chemical properties and the functional handle provided by the ethanol group, makes it an invaluable tool for medicinal chemists. Further exploration of this scaffold is expected to yield novel drug candidates with enhanced potency, selectivity, and clinical utility in oncology and beyond.
References
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Aruna, S., et al. (2021). The synthetic and therapeutic expedition of isoxazole and its analogs. Future Journal of Pharmaceutical Sciences, 7(1), 1-21. Available at: [Link]
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Patel, R., et al. (2018). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 10(4), 114-120. Available at: [Link]
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Banu, S., et al. (2023). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 13(1), 1-20. Available at: [Link]
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Jain, A., et al. (2019). Synthesis of hybrid molecules of isoxazole derivatives in search of new anticancer drugs – A review. International Journal of Advance Research, Ideas and Innovations in Technology, 5(3), 123-134. Available at: [Link]
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Kocyigit, U. M., et al. (2017). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Turkish Journal of Chemistry, 41(4), 594-605. Available at: [Link]
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Hewings, D. S., et al. (2011). 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. Journal of Medicinal Chemistry, 54(19), 6761–6770. Available at: [Link]
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Airgas. (2019). Safety Data Sheet: Ethanol. Available at: [Link]
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Zhang, G., et al. (2021). Discovery of 3,5-dimethylisoxazole derivatives as novel, potent inhibitors for bromodomain and extraterminal domain (BET) family. Bioorganic & Medicinal Chemistry, 39, 116133. Available at: [Link]
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